molecular formula C20H19F3N4O3 B15106071 N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide

Cat. No.: B15106071
M. Wt: 420.4 g/mol
InChI Key: DWFZEAYROFEJJO-UHFFFAOYSA-N
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Description

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide is a structurally complex molecule featuring a pyrrolidinone core (5-oxopyrrolidine) substituted at the 1-position with a 3-(trifluoromethyl)phenyl group. This core is linked via a carbonyl-aminoethyl bridge to a pyridine-4-carboxamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridine ring contributes to π-π stacking interactions, a common feature in pharmacologically active compounds .

Properties

Molecular Formula

C20H19F3N4O3

Molecular Weight

420.4 g/mol

IUPAC Name

N-[2-[[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carbonyl]amino]ethyl]pyridine-4-carboxamide

InChI

InChI=1S/C20H19F3N4O3/c21-20(22,23)15-2-1-3-16(11-15)27-12-14(10-17(27)28)19(30)26-9-8-25-18(29)13-4-6-24-7-5-13/h1-7,11,14H,8-10,12H2,(H,25,29)(H,26,30)

InChI Key

DWFZEAYROFEJJO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NCCNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoromethyl group and the pyridine carboxamide moiety. Common reagents used in these reactions include trifluoromethylating agents, amines, and carboxylic acids. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets and potential as a bioactive compound.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[({5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbonyl)amino]ethyl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context .

Comparison with Similar Compounds

Core Scaffold Variations

  • Pyrrolidinone vs. Thiazolidinone/Pyridone: The target compound’s pyrrolidinone core is a 5-membered lactam, distinct from the thiazolidinone (sulfur-containing) and pyridone (6-membered aromatic ketone) cores in analogs .

Substituent Effects

  • Trifluoromethyl vs. Halogenated Phenyl Groups : The 3-(trifluoromethyl)phenyl group in the target compound offers greater electron-withdrawing and lipophilic effects compared to the 4-fluorophenyl or 4-chlorophenyl groups in analogs . This may enhance membrane permeability and resistance to oxidative metabolism.
  • Pyridine-4-carboxamide vs. Pyridine-3-carboxamide: The position of the carboxamide on the pyridine ring (4 vs.

Heteroatom Configurations

  • Sulfur vs.

Research Findings and Implications

While direct pharmacological data for the target compound are absent in the provided evidence, structural comparisons suggest:

Metabolic Stability: The trifluoromethyl group may confer longer half-life compared to non-fluorinated analogs .

Binding Interactions : The pyridine-4-carboxamide’s planar structure could facilitate stronger interactions with aromatic residues in enzyme active sites than bulkier substituents (e.g., 4-methyl-2-pyridinyl in ).

Synthetic Accessibility : Crystallographic studies using SHELX software (e.g., for analog ) highlight the importance of structural elucidation in optimizing synthetic routes .

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